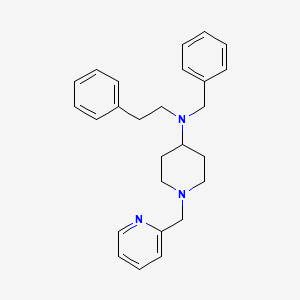

N-benzyl-N-(2-phenylethyl)-1-(pyridin-2-ylmethyl)piperidin-4-amine

CAS No.:

Cat. No.: VC14629559

Molecular Formula: C26H31N3

Molecular Weight: 385.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C26H31N3 |

|---|---|

| Molecular Weight | 385.5 g/mol |

| IUPAC Name | N-benzyl-N-(2-phenylethyl)-1-(pyridin-2-ylmethyl)piperidin-4-amine |

| Standard InChI | InChI=1S/C26H31N3/c1-3-9-23(10-4-1)14-20-29(21-24-11-5-2-6-12-24)26-15-18-28(19-16-26)22-25-13-7-8-17-27-25/h1-13,17,26H,14-16,18-22H2 |

| Standard InChI Key | HMXUCYYHIRYOIA-UHFFFAOYSA-N |

| Canonical SMILES | C1CN(CCC1N(CCC2=CC=CC=C2)CC3=CC=CC=C3)CC4=CC=CC=N4 |

Introduction

Chemical Structure and Physicochemical Properties

Stereochemical Considerations

Piperidine derivatives often exhibit chair conformations, with substituents adopting equatorial or axial positions. Quantum mechanical modeling would clarify the preferred conformation, but empirical data remain limited. The pyridinylmethyl group likely adopts an equatorial orientation to minimize steric hindrance .

Synthetic Pathways and Optimization

Reductive Amination

A primary route involves reductive amination of piperidin-4-amine precursors. For example:

-

Intermediate formation: Reacting 4-aminopiperidine with benzaldehyde and phenethylamine under acidic conditions yields a Schiff base.

-

Reduction: Sodium triacetoxyborohydride (STAB) selectively reduces the imine to a secondary amine .

-

Quaternization: Introducing the pyridinylmethyl group via alkylation with 2-(chloromethyl)pyridine .

Key Reaction

Catalytic Hydrogenation

An alternative method employs hydrogen gas and palladium catalysts to reduce nitro intermediates:

-

Nitro precursor synthesis: Nitration of a benzyl-protected piperidine derivative.

-

Hydrogenation: Pt/C-mediated reduction converts nitro groups to amines .

-

Functionalization: Subsequent alkylation introduces the pyridinylmethyl group.

Biological Activity and Mechanism

Receptor Binding Profiling

Structural analogs exhibit affinity for:

-

Serotonin receptors (5-HT₃): Implicated in emesis and anxiety .

-

Chemokine CCR2 receptors: Involved in inflammatory diseases like atherosclerosis .

-

Sigma receptors: Modulators of ion channels and neurotransmitter systems .

While direct binding data for N-benzyl-N-(2-phenylethyl)-1-(pyridin-2-ylmethyl)piperidin-4-amine are scarce, its tertiary amine structure suggests interactions with G protein-coupled receptors (GPCRs) through hydrogen bonding and cation-π interactions .

Therapeutic Applications and Research Directions

Neurological Disorders

Piperidine derivatives are explored for:

Inflammatory Conditions

CCR2 antagonism could mitigate inflammation in rheumatoid arthritis and multiple sclerosis . The phenethyl group’s lipophilicity may improve blood-brain barrier penetration for neuroinflammatory targets.

Structural Analogs and Comparative Analysis

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume